molecular formula C14H27BClNO3 B13608231 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-2-azaspiro[4.5]decane hydrochloride

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-2-azaspiro[4.5]decane hydrochloride

Cat. No.: B13608231
M. Wt: 303.63 g/mol
InChI Key: GKVNEIOPLLWHFX-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-2-azaspiro[4.5]decane hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes a boron-containing dioxaborolane ring and an azaspirodecane moiety. The presence of boron in its structure makes it particularly interesting for applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-2-azaspiro[4.5]decane hydrochloride typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the synthesis process. The final product is often purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-2-azaspiro[4.5]decane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced under specific conditions to modify the boron-containing ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, sodium perborate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boron atom can yield boronic acids, while nucleophilic substitution can introduce various functional groups into the azaspirodecane ring .

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-2-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets and pathways. The boron atom in its structure can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. Additionally, the spirocyclic structure provides stability and rigidity, enhancing its effectiveness in certain applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-2-azaspiro[4.5]decane hydrochloride lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring stability and specific reactivity patterns .

Properties

Molecular Formula

C14H27BClNO3

Molecular Weight

303.63 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-2-azaspiro[4.5]decane;hydrochloride

InChI

InChI=1S/C14H26BNO3.ClH/c1-12(2)13(3,4)19-15(18-12)11-9-16-10-14(11)5-7-17-8-6-14;/h11,16H,5-10H2,1-4H3;1H

InChI Key

GKVNEIOPLLWHFX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CNCC23CCOCC3.Cl

Origin of Product

United States

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